molecular formula C19H38O2 B14541191 2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid CAS No. 62179-66-2

2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid

Cat. No.: B14541191
CAS No.: 62179-66-2
M. Wt: 298.5 g/mol
InChI Key: YOHIPGATDYBRRQ-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid is an organic compound with a complex branched structure. It is a member of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique arrangement of alkyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by oxidation to introduce the carboxyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are often employed in hydrogenation reactions to achieve the desired product. The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The alkyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid exerts its effects involves interactions with specific molecular targets. The carboxyl group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the alkyl groups may interact with hydrophobic regions of biological membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-3-methylhexanoic acid
  • 2,6-Dimethylheptanoic acid
  • 3,3-Dimethylheptanoic acid

Uniqueness

2-Ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid is unique due to its specific branching pattern and the presence of multiple alkyl groups

Properties

CAS No.

62179-66-2

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

2-ethyl-4,6-dimethyl-2-(2-methylpentyl)nonanoic acid

InChI

InChI=1S/C19H38O2/c1-7-10-15(4)12-17(6)14-19(9-3,18(20)21)13-16(5)11-8-2/h15-17H,7-14H2,1-6H3,(H,20,21)

InChI Key

YOHIPGATDYBRRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(CC)(CC(C)CCC)C(=O)O

Origin of Product

United States

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